molecular formula C14H16ClNO B1350698 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde CAS No. 590391-53-0

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1350698
CAS No.: 590391-53-0
M. Wt: 249.73 g/mol
InChI Key: FMROCTROXVNFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a tert-butyl group at the 2-position, a chlorine atom at the 5-position, a methyl group at the 7-position, and an aldehyde group at the 3-position of the indole ring. These structural modifications confer unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form Schiff bases with amino groups in proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of certain genes involved in the immune response, while downregulating others that promote cell proliferation . This dual action makes it a potential candidate for therapeutic applications in diseases where these pathways are dysregulated.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, the compound can activate certain transcription factors, leading to changes in gene expression . These changes can result in the production of proteins that either promote or inhibit various cellular functions, depending on the context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, this degradation can lead to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased resistance to its effects . These findings highlight the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid, to facilitate their excretion from the body . The compound’s interaction with these metabolic pathways can also affect the levels of other metabolites, potentially leading to changes in metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . This localization is often influenced by the compound’s chemical properties, such as its lipophilicity and ability to form hydrogen bonds .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various signaling molecules and enzymes . The targeting of specific subcellular compartments is often mediated by post-translational modifications, such as phosphorylation, which can direct the compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a substituted phenylhydrazine and a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include a tert-butyl-substituted phenylhydrazine and a suitable aldehyde or ketone precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-5-chloro-1H-indole-3-carbaldehyde: Lacks the methyl group at the 7-position.

    2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde: Lacks the chlorine atom at the 5-position.

    5-chloro-7-methyl-1H-indole-3-carbaldehyde: Lacks the tert-butyl group at the 2-position.

Uniqueness

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, the chlorine atom increases its reactivity towards nucleophiles, and the methyl group can influence its steric and electronic properties .

Properties

IUPAC Name

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-8-5-9(15)6-10-11(7-17)13(14(2,3)4)16-12(8)10/h5-7,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMROCTROXVNFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2C=O)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.